(R)-2-Amino-2-(pyrazin-2-yl)ethanol
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-5(4-10)6-3-8-1-2-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1 |
InChI Key |
GPPSMTQRFHCIEZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[C@H](CO)N |
Canonical SMILES |
C1=CN=C(C=N1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrazine Derivative Functionalization
A common starting point is the use of 2,3-dichloropyrazine or other dihalopyrazines, which undergo nucleophilic substitution with amine derivatives to introduce the amino group at the 2-position of the pyrazine ring.
According to patent US8513415B2, the process involves reacting 2,3-dichloropyrazine with diaryl imines in the presence of bases such as potassium carbonate or cesium carbonate, followed by hydrolysis under alkaline or acidic conditions to yield pyrazine-methylamines.
The base hydrolysis step typically uses sodium hydroxide, lithium hydroxide, or potassium hydroxide, which facilitates the conversion of intermediate imines or esters to the desired amino alcohol.
Chiral Resolution of Racemic Intermediates
Resolution of racemic mixtures is a key step to obtain the (R)-enantiomer with high optical purity. This is often achieved by forming diastereomeric salts with chiral acids such as D- or L-(+)-tartaric acid in solvents like methanol or water.
For example, racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene derivatives can be resolved using D-(−)-tartaric acid in methanol at reflux, followed by cooling to crystallize the desired enantiomer.
Triethylamine is sometimes added to adjust pH and improve resolution efficiency.
Reduction and Hydrolysis Steps
Reduction of keto intermediates to amino alcohols is commonly performed using sodium borohydride in solvents such as 2-butanol or methanol.
Hydrolysis of esters or imines to amino alcohols is carried out under alkaline conditions with bases like sodium hydroxide or potassium hydroxide.
Cyclization reactions may be employed using triethyl orthoformate to form cyclic intermediates that are subsequently converted to the amino alcohol.
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,3-Dichloropyrazine + diaryl imine, base (K2CO3) | Intermediate imine | Formation of diaryl imine intermediate |
| 2 | Hydrolysis | NaOH or LiOH in aqueous/alcoholic solution | Amino alcohol | Conversion to amino alcohol |
| 3 | Reduction | NaBH4 in 2-butanol or methanol | Reduced amino alcohol | High yield (85-95%) |
| 4 | Chiral resolution | D- or L-(+)-tartaric acid in methanol/water | (R)-Enantiomer isolated | Optical purity >99% |
The synthesis of pyrazine derivatives such as 2-hydroxypyrazines, which are related intermediates, involves double condensation reactions between 1,2-dicarbonyl compounds and α-aminoamides under basic conditions (e.g., sodium hydroxide) at low temperatures (−78 °C to −30 °C), followed by acid workup.
Reaction parameters such as base addition rate, temperature control, and solvent choice critically affect regioselectivity and yield, which can be optimized to favor the desired pyrazine substitution pattern.
The use of tetraalkylammonium hydroxides has been reported to improve regioselectivity and yield in pyrazine synthesis, which may be applicable in preparing pyrazinyl amino alcohols.
The preparation of (R)-2-Amino-2-(pyrazin-2-yl)ethanol relies heavily on the strategic use of halogenated pyrazine intermediates, followed by nucleophilic substitution, reduction, and chiral resolution to achieve high enantiomeric purity.
Chiral resolution using tartaric acid derivatives remains a robust method for obtaining the (R)-enantiomer with optical purities exceeding 99%.
Reaction conditions such as temperature, base strength, solvent choice, and rate of reagent addition critically influence yields and selectivity.
Advances in base selection, such as the use of tetraalkylammonium hydroxides, offer promising improvements in regioselectivity and overall efficiency.
The multi-step synthetic routes reported demonstrate yields ranging from moderate (50%) to high (95%), with rigorous analytical characterization (NMR, Mass Spectrometry, IR, XRD) confirming product identity and purity.
The synthesis of this compound is a complex but well-established process involving halogenated pyrazine derivatives, selective reductions, and chiral resolution techniques. Optimizing reaction parameters and employing suitable chiral resolving agents are critical to obtaining the compound in high yield and enantiomeric purity. The integration of insights from patents and peer-reviewed literature provides a comprehensive understanding of the preparation methodologies, enabling researchers to tailor synthetic strategies for this valuable amino alcohol.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(pyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Raney nickel, palladium on carbon
Substitution: Acyl chlorides, anhydrides, bases like potassium carbonate
Major Products
Oxidation: Pyrazin-2-ylacetaldehyde
Reduction: ®-2-Amino-2-(piperazin-2-yl)ethanol
Substitution: Amides, esters, and other derivatives
Scientific Research Applications
®-2-Amino-2-(pyrazin-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(pyrazin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of (R)-2-Amino-2-(pyrazin-2-yl)ethanol, highlighting substituent variations and their implications:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase stability but may reduce nucleophilicity. Methoxy groups (e.g., ) enhance solubility in polar solvents.
- Steric Effects : Bulky substituents like naphthyl () hinder rotational freedom, affecting binding in catalytic or receptor interactions.
- Chirality : The (R)-configuration is critical for enantioselective applications, as seen in fluorophenyl derivatives used in β-lactam antibiotic synthesis ().
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility : Pyrazine’s electron-deficient nature may reduce aqueous solubility compared to phenyl analogs (e.g., 4-fluorophenyl in ).
- pKa: Amino alcohols typically have pKa values ~9–11 for the amine group. Substituents like -CF₃ () lower pKa via inductive effects.
- Crystallinity : Pyrazine derivatives often form stable crystals suitable for X-ray studies (as in for related pyrazinium salts).
Pharmacological Relevance
The pyrazin-2-yl group in this compound may enhance binding to biological targets via π-π stacking or hydrogen bonding.
Q & A
Q. What are the established synthetic routes for (R)-2-Amino-2-(pyrazin-2-yl)ethanol?
The synthesis typically involves reductive amination of pyrazin-2-yl carbonyl derivatives. For example, pyrazine-2-carbaldehyde can react with ammonium acetate and sodium cyanoborohydride in a methanol solvent under reflux to yield the racemic mixture. Resolution of enantiomers is achieved via chiral chromatography or enzymatic kinetic resolution . Alternative routes may employ asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) to directly access the (R)-enantiomer with high enantiomeric excess (ee) .
Q. How is the stereochemical configuration of this compound confirmed?
Chiral HPLC with a cellulose-based stationary phase is commonly used to separate enantiomers and validate the (R)-configuration. Absolute configuration is confirmed via single-crystal X-ray diffraction. For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is employed to solve and refine the structure, leveraging Cu-Kα radiation for high-resolution data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.5 ppm) and ethanolamine backbone (NH at δ 1.8–2.2 ppm, OH at δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) validates the molecular ion peak (e.g., [M+H] at m/z 169.0984 for CHNO).
- IR Spectroscopy : Peaks at 3300–3500 cm (N-H/O-H stretch) and 1600–1650 cm (C=N/C=C pyrazine stretch) confirm functional groups .
Advanced Research Questions
Q. How do substituents on the pyrazine ring influence biological activity?
Comparative studies using analogs (e.g., chloro-, fluoro-, or methyl-substituted pyrazines) reveal that electron-withdrawing groups (e.g., -Cl) enhance binding affinity to enzymes like monoamine oxidases (MAOs) by stabilizing charge-transfer interactions. Pyrazine’s π-deficient nature facilitates stacking with aromatic residues in active sites, as shown in docking studies using AutoDock Vina . For example, replacing pyrazine with pyridine reduces activity by 40% in MAO-B inhibition assays, highlighting the role of nitrogen positioning .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents). To address this:
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay artifacts.
- Validate enzyme inhibition via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Control for enantiomeric purity, as even 5% (S)-enantiomer contamination can skew results by 2–3-fold .
Q. How can molecular interactions with neurological targets be systematically studied?
- Radioligand Binding Assays : Tritiated analogs of the compound compete with H-Dopamine for binding to dopamine receptors (e.g., DR), with K values calculated using the Cheng-Prusoff equation.
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) for binding to immobilized γ-aminobutyric acid (GABA) receptors are measured.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to identify key interactions, such as hydrogen bonds with Glu203 in GABA .
Q. What strategies optimize enantioselective synthesis for industrial-scale production?
- Asymmetric Catalysis : Use Ru-(S)-BINAP catalysts for hydrogenation of ketone precursors, achieving >95% ee.
- Biocatalysis : Employ transaminases (e.g., from Arthrobacter sp.) for kinetic resolution, yielding (R)-enantiomers with 99% ee and 45% conversion.
- Continuous Flow Chemistry : Microreactors with immobilized catalysts improve yield (85–90%) and reduce reaction times (2 hrs vs. 24 hrs batch) .
Methodological Considerations
- Crystallography : For resolving structural ambiguities, collect diffraction data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) to achieve <0.8 Å resolution. SHELXL refinement with TWIN/BASF commands handles twinning in pyrazine-containing crystals .
- Data Reproducibility : Publish full synthetic protocols (e.g., solvent purity, stirring rates) and raw spectral data in supplementary materials to address replication challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
